

The Discovery and History of 8-Methoxyquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 8-Methoxyquinoline

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Abstract

8-Methoxyquinoline, a derivative of the heterocyclic compound quinoline, has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of **8-methoxyquinoline**. It details the historical context of quinoline chemistry, outlines key synthetic methodologies, and presents its physicochemical and biological properties in a structured format. This document includes detailed experimental protocols for its synthesis and biological evaluation, and visualizes key concepts through diagrams to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Quinoline Core

The story of **8-methoxyquinoline** begins with its parent scaffold, quinoline. This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.^[1] A few years later, in 1842, Charles Gerhardt obtained the same structure through the dry distillation of the antimalarial alkaloid quinine.^[1] The elucidation of the correct fused-ring structure of quinoline by August Kekulé in 1869 provided the theoretical framework to understand its chemical properties.^[1]

The most historically significant quinoline derivatives are the cinchona alkaloids, particularly quinine, which was isolated in 1820 and became the first effective treatment for malaria.^[2] This

established quinoline as a "privileged scaffold" in medicinal chemistry, leading to the synthesis and investigation of a vast number of its derivatives.

The Emergence of 8-Methoxyquinoline

While the precise date and publication of the first synthesis of **8-methoxyquinoline** are not readily available in contemporary searchable archives, its discovery is intrinsically linked to the synthesis of its precursor, 8-hydroxyquinoline (also known as oxine). 8-Hydroxyquinoline was first prepared in 1880 by Hugo Weidel and his student Albert Cobenzl.^[3] Given the chemical knowledge of the time, the methylation of the hydroxyl group to form **8-methoxyquinoline** would have been a straightforward subsequent step. A common and historically significant method for this transformation is Williamson ether synthesis.

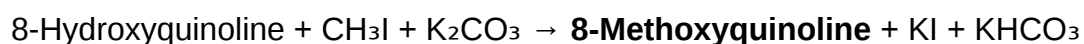
Synthesis of 8-Methoxyquinoline

The primary and most common laboratory synthesis of **8-methoxyquinoline** involves the methylation of 8-hydroxyquinoline.

Synthesis from 8-Hydroxyquinoline

A widely used method for the synthesis of **8-methoxyquinoline** is the reaction of 8-hydroxyquinoline with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.^[4]

Reaction:



Experimental Protocol: Synthesis of 8-Methoxyquinoline

- Materials:
 - 8-Hydroxyquinoline (1.05 g, 7.23 mmol)
 - Acetone (15 mL)
 - Potassium carbonate (1.0 g, 7.24 mmol)

- Methyl iodide (0.45 mL, 7.23 mmol)
- Procedure:
 - To a solution of 8-hydroxyquinoline in acetone, add solid potassium carbonate and methyl iodide.
 - Reflux the reaction mixture for 24 hours.
 - Allow the mixture to cool to room temperature.
 - The product can be purified by standard methods such as column chromatography.
- Yield: 71% (815 mg)[4]

Physicochemical and Spectroscopic Data

8-Methoxyquinoline is a white to off-white crystalline solid at room temperature.[5] A summary of its key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of **8-Methoxyquinoline**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₉ NO	
Molecular Weight	159.18 g/mol	
Melting Point	41-45 °C	[6]
Boiling Point	282 °C	[5]
Solubility	Slightly soluble in water	[5]

Table 2: Spectroscopic Data for **8-Methoxyquinoline**

Technique	Data	Reference(s)
IR (Infrared)	3049 cm ⁻¹ (aromatic C-H stretch), 1570 cm ⁻¹ (C=C stretch), 1094-712 cm ⁻¹ (C-H bend)	[7]
¹ H NMR	Data for derivatives available	
¹³ C NMR	Data for derivatives available	
Mass Spec (GC-MS)	Major peaks at m/z 159, 130, 129	

Biological Activities and Signaling Pathways

8-Methoxyquinoline and its derivatives have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.[4]

Antimicrobial Activity

8-Methoxyquinoline has demonstrated both antibacterial and antifungal properties.[4] It has shown strong activity against *Aspergillus flavus*, *Aspergillus niger*, *Trichophyton*, *Bacillus subtilis*, *Salmonella* spp., and *Salmonella typhi*. [4]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

- Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
- Procedure:
 - Prepare a stock solution of **8-methoxyquinoline** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
 - Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

- Inoculate each well with the bacterial suspension.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A derivative of **8-methoxyquinoline**, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has been shown to exhibit antitumor activity in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.^[1] This pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers.

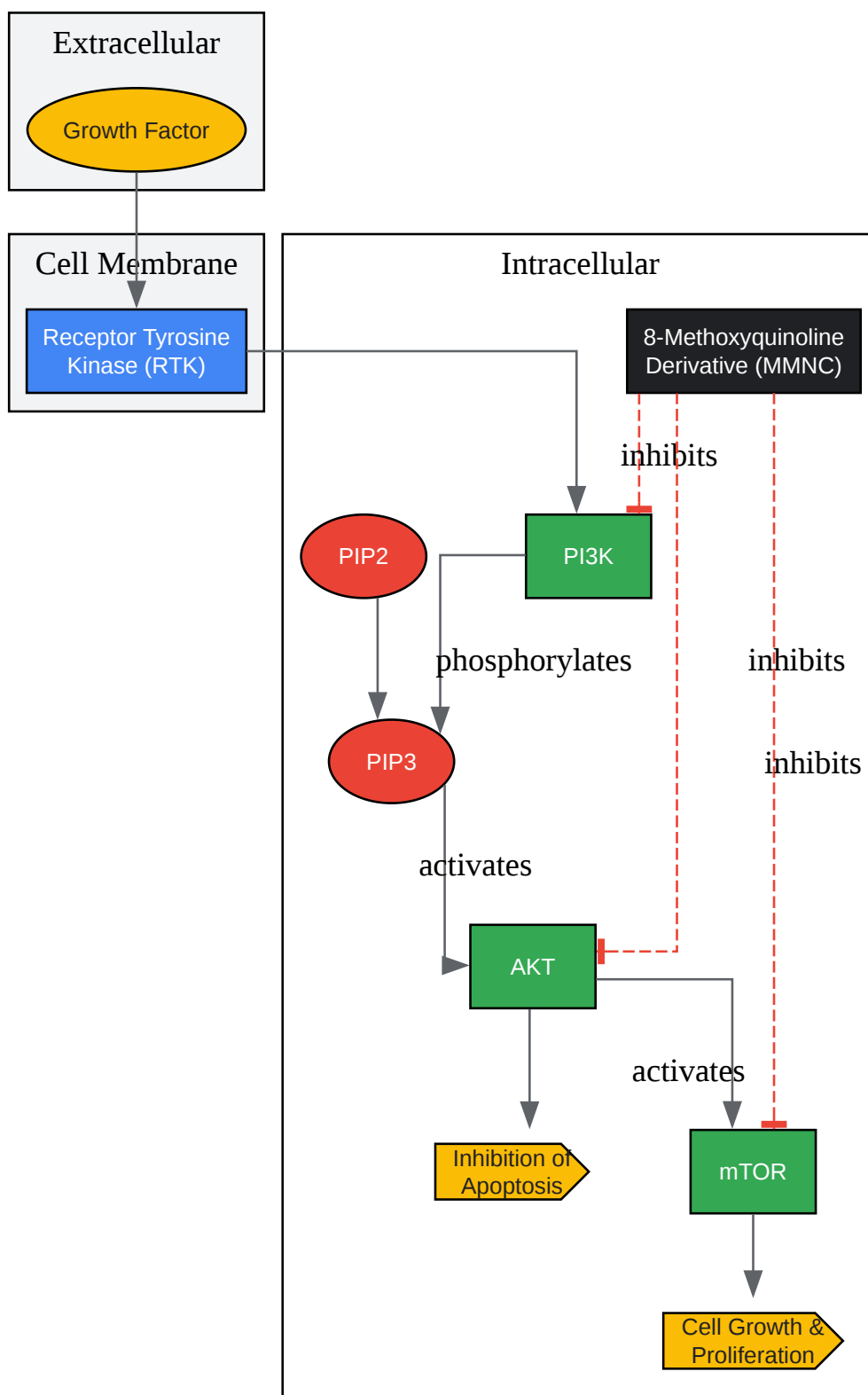
Experimental Protocol: Cell Viability (MTT Assay)

- Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Procedure:
 - Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the **8-methoxyquinoline** derivative for a specified period (e.g., 48 hours).
 - Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

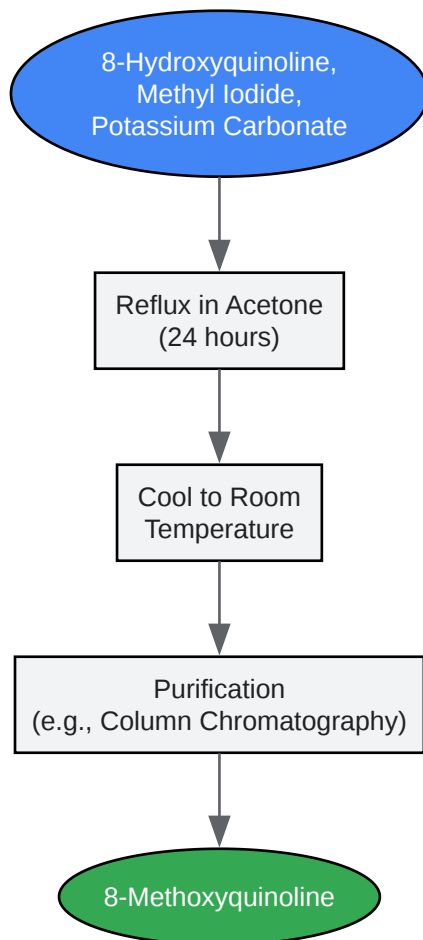
- Cell viability is calculated as a percentage of the untreated control cells.

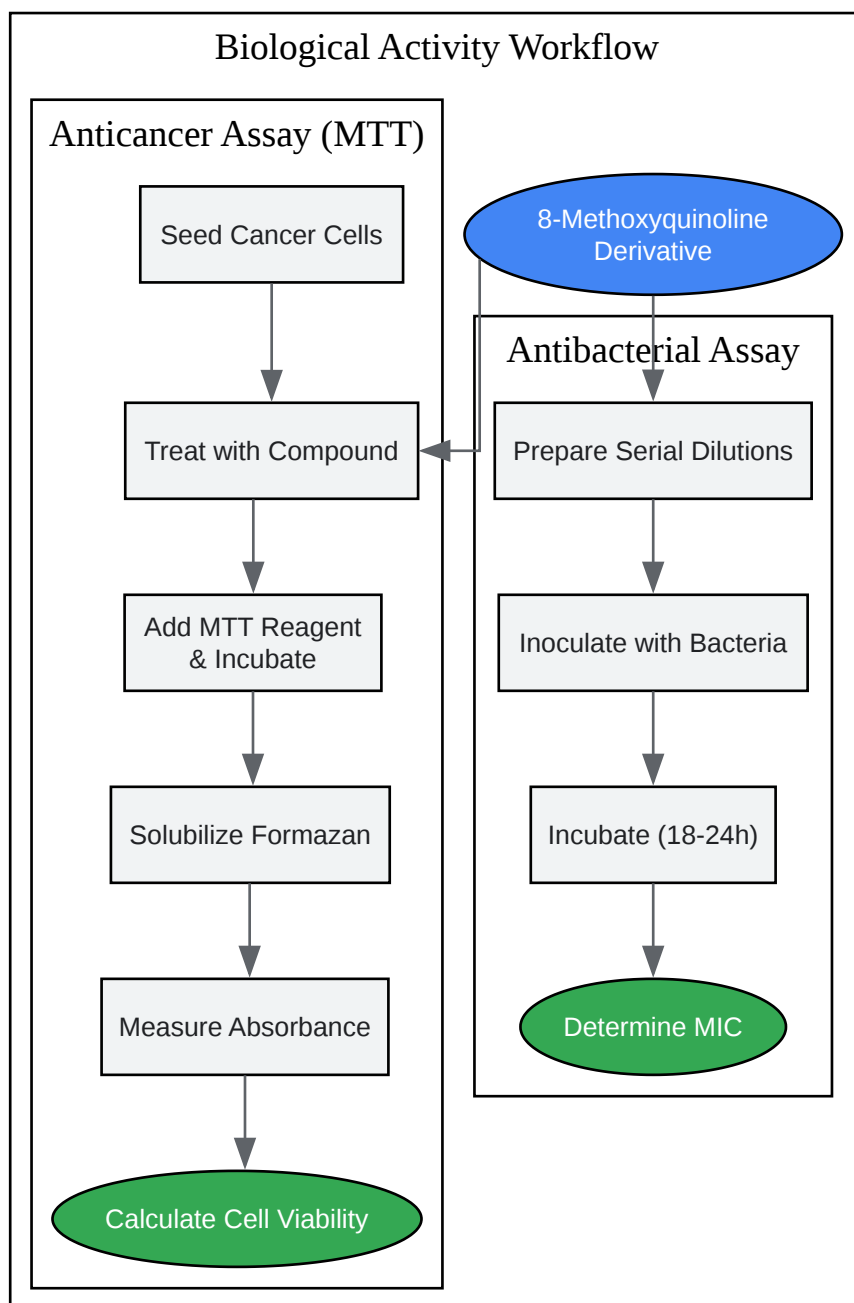
Visualizations

Signaling Pathway



Synthesis of 8-Methoxyquinoline





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